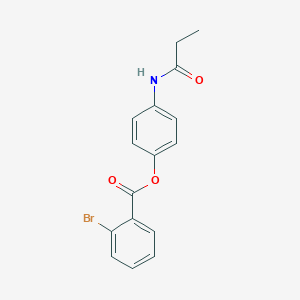
4-(Propionylamino)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propionylamino)phenyl 2-bromobenzoate, also known as PAPB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide family and is known for its ability to bind to specific receptors in the body.
Mécanisme D'action
The mechanism of action of 4-(Propionylamino)phenyl 2-bromobenzoate is not fully understood, but it is believed to act as a partial agonist for certain GPCRs. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have allosteric effects on GPCRs, meaning that it can modulate the activity of the receptor in ways that are not fully understood.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of certain GPCRs, which can have downstream effects on a variety of physiological processes. 4-(Propionylamino)phenyl 2-bromobenzoate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Propionylamino)phenyl 2-bromobenzoate in lab experiments is its ability to selectively bind to specific GPCRs. This allows researchers to study the activity of these receptors in a more targeted way. However, one of the limitations of using 4-(Propionylamino)phenyl 2-bromobenzoate is its relatively low potency compared to other GPCR ligands. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are many potential future directions for research on 4-(Propionylamino)phenyl 2-bromobenzoate. One area of interest is in the development of more potent and selective ligands for specific GPCRs. Another area of interest is in the development of 4-(Propionylamino)phenyl 2-bromobenzoate-based therapies for inflammatory diseases. Overall, 4-(Propionylamino)phenyl 2-bromobenzoate is a valuable tool for studying GPCRs and has the potential to lead to new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 4-(Propionylamino)phenyl 2-bromobenzoate involves a multi-step process that starts with the reaction of 4-aminophenol with propionyl chloride to form 4-propionylamino phenol. This compound is then reacted with 2-bromobenzoic acid to produce 4-(Propionylamino)phenyl 2-bromobenzoate. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(Propionylamino)phenyl 2-bromobenzoate has been used in a variety of scientific research studies due to its unique properties. One of the main applications of 4-(Propionylamino)phenyl 2-bromobenzoate is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to bind to specific GPCRs and modulate their activity, making it a valuable tool for studying these receptors.
Propriétés
Nom du produit |
4-(Propionylamino)phenyl 2-bromobenzoate |
|---|---|
Formule moléculaire |
C16H14BrNO3 |
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
[4-(propanoylamino)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
Clé InChI |
SLFBCBGHXUDVKT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)